

6-Bromo-5-nitroisoquinoline molecular weight

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Compound of Interest

Compound Name: **6-Bromo-5-nitroisoquinoline**

Cat. No.: **B1519139**

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An In-depth Technical Guide to **6-Bromo-5-nitroisoquinoline**: Synthesis, Characterization, and Application

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals. The strategic functionalization of this privileged core is a critical endeavor in the pursuit of novel therapeutic agents. This guide provides an in-depth technical overview of **6-Bromo-5-nitroisoquinoline**, a highly functionalized and valuable intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a detailed synthesis protocol, methods for its structural characterization, and its reactivity, particularly its utility as a precursor for more complex molecular architectures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical insight.

Core Molecular Profile

6-Bromo-5-nitroisoquinoline (CAS Number: 850197-72-7) is a halogenated nitroaromatic heterocyclic compound. The presence of both a bromine atom and a nitro group on the isoquinoline framework makes it a particularly interesting and useful building block in organic synthesis. The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences the electron density of the aromatic system, activating the adjacent C6 position for nucleophilic substitution.

Physicochemical and Computed Properties

A summary of the key quantitative data for **6-Bromo-5-nitroisoquinoline** is presented below. These properties are essential for experimental design, including solvent selection, reaction temperature considerations, and analytical method development.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1] [2]
Molecular Weight	253.05 g/mol	[2]
Appearance	Yellow to orange solid (Predicted)	[2]
Boiling Point	356.1 °C at 760 mmHg (Predicted)	[1] [2]
Density	1.747 g/cm ³ (Predicted)	[1] [2]
Flash Point	169.2 °C (Predicted)	[1]
Exact Mass	251.95300 Da	[1]
pKa	2.99 ± 0.21 (Predicted)	[2]

Synthesis of 6-Bromo-5-nitroisoquinoline

The synthesis of **6-Bromo-5-nitroisoquinoline** is achieved through the electrophilic aromatic nitration of 6-bromoisoquinoline. This reaction leverages a potent nitrating agent to introduce a nitro group onto the electron-rich isoquinoline ring system.

Mechanistic Principle: Electrophilic Aromatic Nitration

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated sulfuric and nitric acids. The isoquinoline nitrogen is first protonated in the strong acid, and the nitronium ion then attacks the benzene ring portion of the molecule, which is the more activated ring for electrophilic substitution. The directing effects of the bromine at C6 favor the introduction of the nitro group at the adjacent C5 position.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis and provides a reliable method for the laboratory-scale preparation of **6-Bromo-5-nitroisoquinoline**.^[3]

Materials:

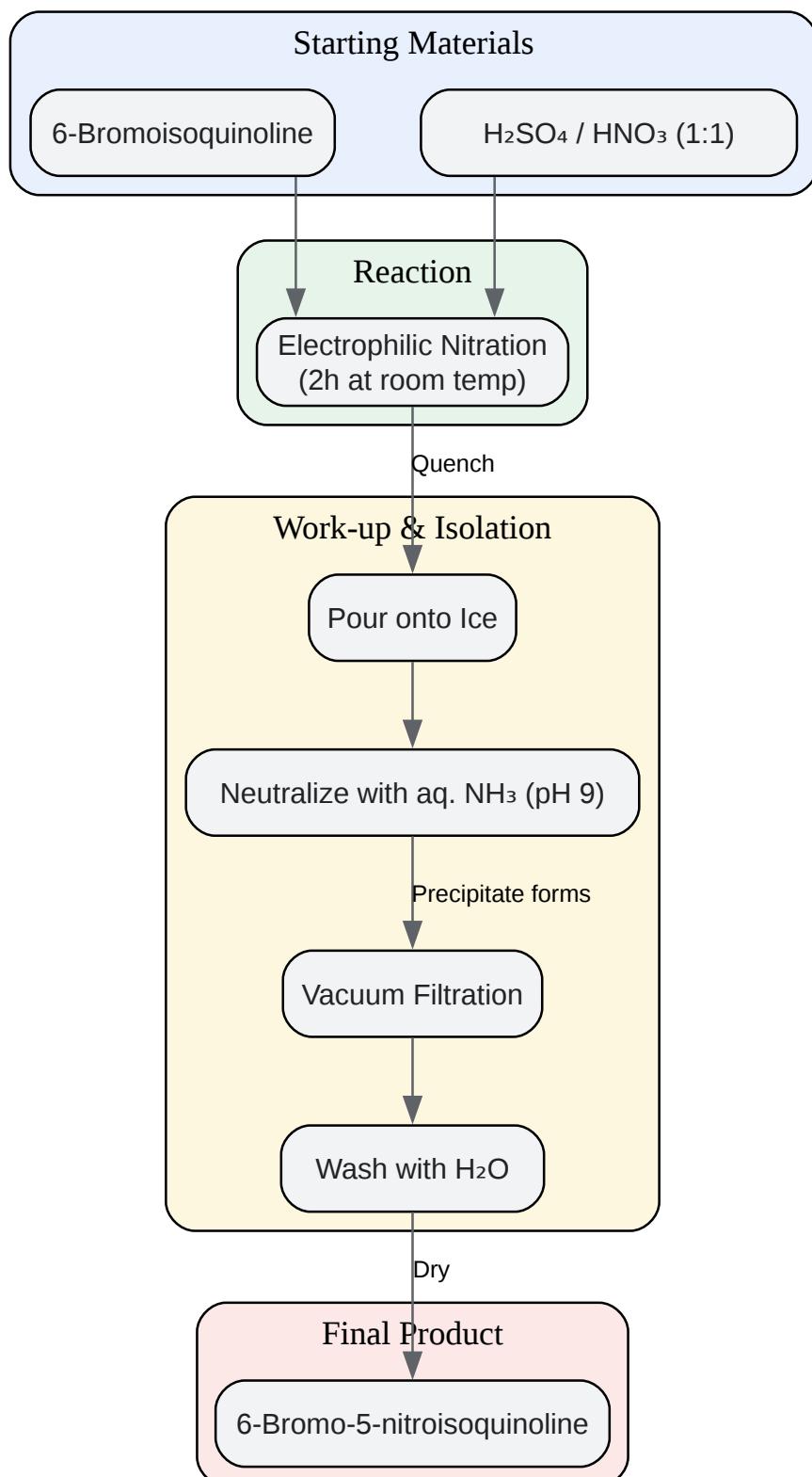
- 6-Bromoisoquinoline
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- 22% Aqueous Ammonia (NH₃)
- Deionized Water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoisoquinoline (10 mmol, 2.08 g) in a 1:1 mixture of concentrated H₂SO₄ and HNO₃ (10 mL).
- Nitration Reaction: Stir the resulting solution at room temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
- Work-up and Isolation:
 - Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. This should be done in a fume hood as nitrogen oxides may be evolved.
 - Adjust the pH of the resulting solution to approximately 9 by the slow, portion-wise addition of 22% aqueous ammonia. Constant cooling and stirring are essential during this exothermic neutralization step.

- A precipitate will form upon neutralization. Collect the solid product by vacuum filtration.
- Wash the collected solid thoroughly with cold deionized water to remove any residual salts.
- Drying: Dry the washed product under vacuum to yield crude **6-Bromo-5-nitroisoquinoline**. The reported yield for the crude product is approximately 93%.^[3] This material can be used in subsequent steps without further purification.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **6-Bromo-5-nitroisoquinoline**.

Structural Characterization

Unambiguous confirmation of the molecular structure is paramount. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the substitution pattern.

Expected ^1H NMR Spectrum: The ^1H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).

- The protons on the pyridine ring (H1, H3) will appear as doublets.
- The protons on the benzene ring (H4, H7, H8) will exhibit more complex splitting patterns (doublets or doublet of doublets) due to their respective couplings. The presence of the electron-withdrawing nitro group is expected to shift the adjacent H4 proton significantly downfield.

Expected ^{13}C NMR Spectrum: The proton-decoupled ^{13}C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule.

- Carbons bearing a hydrogen atom will generally show more intense signals than the quaternary carbons (C5, C6, C4a, C8a).
- The carbon attached to the bromine (C6) and the carbon attached to the nitro group (C5) will have their chemical shifts significantly influenced by these substituents.

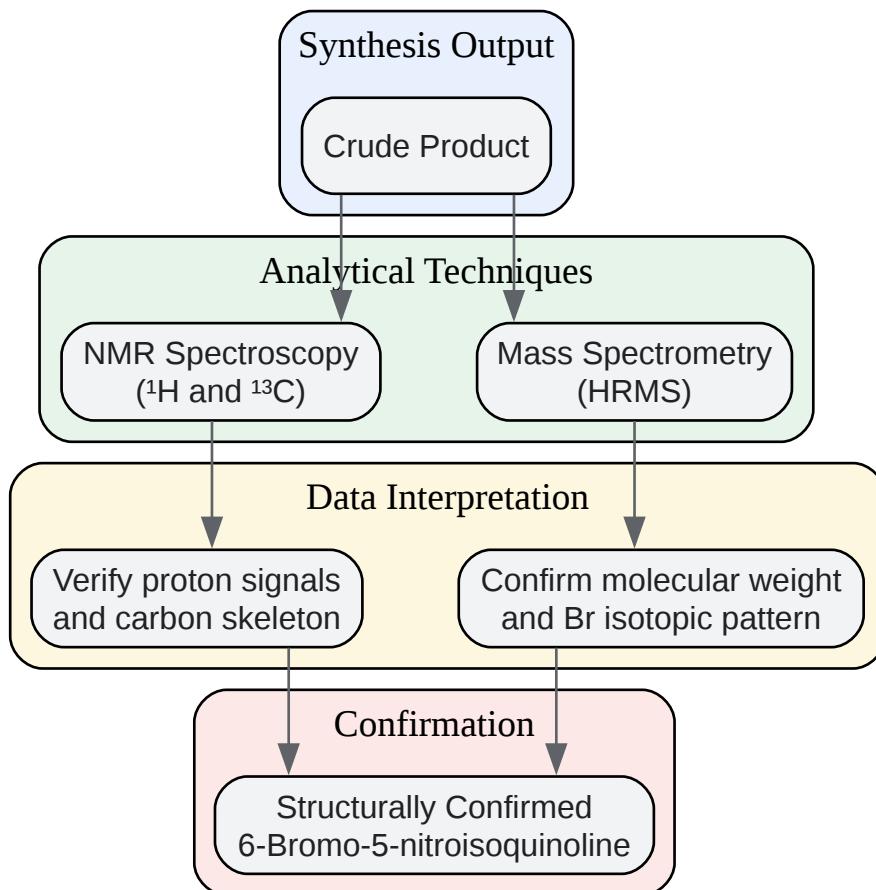
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- **Molecular Ion Peak:** In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion $[\text{M}]^+$ or the protonated molecule $[\text{M}+\text{H}]^+$ can be measured, which should correspond to the calculated exact mass of 251.9530 Da.

- Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M peak and an M+2 peak of almost equal intensity.

Characterization Workflow Diagram



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Caption: Logical workflow for the structural characterization of the product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **6-Bromo-5-nitroisoquinoline** stems from its engineered reactivity, making it a valuable intermediate for building more complex molecules.[4]

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group at C5 significantly lowers the electron density of the aromatic ring, particularly at the ortho (C6) and para (C8) positions. This electronic deficit makes the carbon atom attached to the bromine (C6) highly electrophilic and susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group, allowing for its displacement.

Application as a Synthetic Intermediate

6-Bromo-5-nitroisoquinoline has been utilized as a starting material in the synthesis of more complex heterocyclic systems. For example, it has been used in reactions with various alkylamines to synthesize ortho-nitroalkylaminoquinolines. These products can then undergo base-catalyzed cyclization to form imidazo[4,5-h]quinoline N-oxides, which are of interest in medicinal chemistry.^[5] This demonstrates the molecule's role as a scaffold upon which additional rings and functionalities can be built.

However, it is noteworthy that the strong electron-withdrawing properties of both the nitro group and the isoquinoline nitrogen can render the system highly electron-deficient, which may impede certain types of reactions, such as [4+2] cycloadditions.^[4]

SNAr Reaction Pathway

Caption: General pathway for SNAr reactions of **6-Bromo-5-nitroisoquinoline**.

Safety Profile and Handling

While a specific Material Safety Data Sheet (MSDS) for **6-Bromo-5-nitroisoquinoline** is not widely available, a robust safety profile can be constructed based on the known hazards of structurally related compounds, such as other brominated and nitrated aromatic heterocycles.

- Potential Hazards:
 - Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

- Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
- Handling and Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.
 - Avoid formation of dust and aerosols.
 - Keep away from strong oxidizing agents.

Conclusion

6-Bromo-5-nitroisoquinoline is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its molecular weight of 253.05 g/mol and its defined physicochemical properties provide a solid foundation for its use in the laboratory. The straightforward synthesis via electrophilic nitration makes it an accessible building block. The true value of this compound lies in the reactivity conferred by its unique substitution pattern, which activates the C6 position for nucleophilic aromatic substitution, enabling the construction of diverse and complex molecular scaffolds. For researchers in drug discovery, **6-Bromo-5-nitroisoquinoline** represents a valuable tool for accessing novel chemical matter with potential therapeutic applications.

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